Common broad-spectrum TKIs (e.g., Sunitinib) confound VEGF readouts via off-target PDGFR/c-Kit. Vatalanib’s strict VEGFR-1/2/3 selectivity (IC50 37/21/46 nM) with no EGFR/c-Src activity isolates the VEGF axis. • Ideal benchmark for HUVEC tube formation & proliferation assays. • Aqueous solubility (salt form) simplifies in vivo dosing without solvent artifacts. • Serves as VEGFR-positive and PDGFR/Raf-negative control in kinase profiling panels. Product offered at ≥98% HPLC purity; shipped ambient.
Vatalanib (PTK787) is a highly selective, first-generation pan-VEGFR tyrosine kinase inhibitor (TKI) based on a phthalazine scaffold. In laboratory and industrial procurement, it is primarily sourced as a benchmark anti-angiogenic agent due to its focused nanomolar potency against VEGFR-1, -2, and -3, coupled with a deliberate lack of activity against EGFR, c-Src, and other common kinases. Unlike broader-spectrum TKIs, Vatalanib isolates VEGF-driven pathways without confounding off-target cytotoxicity, making it a critical baseline material for high-stringency angiogenesis assays, cellular profiling, and in vivo tumor microenvironment modeling [1].
Selective VEGFR-2 kinase inhibition profile for angiogenesis signaling studies
Oral route research context supports in vivo model investigations
Kinase selectivity over PDGFR-β and c-KIT enables VEGFR-focused pathway dissection
Substituting Vatalanib with more common, broad-spectrum TKIs such as Sunitinib or Sorafenib fundamentally compromises assay specificity. While Sunitinib and Sorafenib are highly potent, they exhibit profound off-target inhibition; for example, Sunitinib targets PDGFRβ at 2 nM, and Sorafenib targets Raf-1 at 6 nM, which heavily confounds VEGFR-specific readouts with pericyte or MAPK pathway interference . Furthermore, older generation VEGFR inhibitors like Semaxanib (SU5416) lack the necessary nanomolar potency (IC50 > 1 µM), requiring higher dosing concentrations that increase the risk of solvent-induced toxicity and non-specific binding . Procurement of Vatalanib is therefore mandatory when strict isolation of the VEGF/VEGFR axis is experimentally required without inducing generalized cellular apoptosis.
Multi-kinase inhibitors (sunitinib, sorafenib, pazopanib) exhibit broader kinase inhibition profiles; may confound VEGFR-specific pathway interpretation.
Comparative VEGFR-2 potency and selectivity profiles differ; direct substitution without head-to-head validation is not interchangeable.
In vivo endpoint responses and resistance patterns are compound-specific; model-response context may not transfer across inhibitors.
Vatalanib demonstrates high in vitro potency against VEGFR-2 with an IC50 of 37 nM, ensuring robust target engagement at low concentrations. In contrast, older-generation baseline inhibitors like Semaxanib (SU5416) require significantly higher concentrations (IC50 = 1.23 µM) to achieve the same level of inhibition.
| Evidence Dimension | VEGFR-2 Inhibition (IC50) |
| Target Compound Data | 37 nM |
| Comparator Or Baseline | Semaxanib (SU5416) at 1.23 µM |
| Quantified Difference | ~33-fold higher potency for Vatalanib |
| Conditions | Cell-free kinase assay |
Higher potency allows for lower dosing concentrations, reducing the risk of solvent-induced toxicity and off-target artifacts in sensitive cell cultures.
A critical differentiator for Vatalanib is its strong preference for VEGFR over PDGFR. Vatalanib inhibits VEGFR-2 at 37 nM while only weakly inhibiting PDGFRβ at 580 nM. Conversely, the common substitute Sunitinib exhibits an inverted profile, inhibiting PDGFRβ at 2 nM and VEGFR-2 at 80 nM .
| Evidence Dimension | VEGFR-2 vs. PDGFRβ Selectivity Ratio |
| Target Compound Data | 15.6-fold preference for VEGFR-2 (37 nM vs 580 nM) |
| Comparator Or Baseline | Sunitinib (40-fold preference for PDGFRβ: 2 nM vs 80 nM) |
| Quantified Difference | Fundamentally inverted kinase selectivity profiles |
| Conditions | In vitro kinase profiling panels |
This selectivity is essential for researchers needing to isolate VEGF-driven endothelial cell proliferation from PDGF-driven pericyte and fibroblast activity.
Vatalanib maintains a strict phenotypic safety window, showing no cytotoxic or antiproliferative effects on cells that do not express VEGF receptors at concentrations under 10 µM. In contrast, broad-spectrum alternatives like Sorafenib induce widespread autophagy, apoptosis, and ferroptosis across various cell lines due to potent off-target Raf-1 inhibition (IC50 = 6 nM) [1].
| Evidence Dimension | Non-Target Cytotoxicity Threshold |
| Target Compound Data | No cytotoxicity at < 10 µM in non-VEGF expressing cells |
| Comparator Or Baseline | Sorafenib (Induces generalized apoptosis via Raf-1 at 6 nM) |
| Quantified Difference | Vatalanib provides a >100-fold phenotypic safety window for isolating angiogenesis |
| Conditions | Cell viability assays on non-endothelial cell lines |
Prevents false-positive anti-tumor readouts caused by generalized cytotoxicity, ensuring that experimental results are strictly tied to anti-angiogenic mechanisms.
Vatalanib offers excellent laboratory processability. The free base (CAS 212141-54-3) is highly soluble in DMSO (up to 50 mM with warming) for stable in vitro stock creation. Furthermore, its corresponding dihydrochloride salt form enables exceptional aqueous solubility (up to 100 mg/mL in water), unlike many highly lipophilic TKIs that require complex, artifact-inducing lipid or organic co-solvent vehicles for in vivo dosing [1].
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 50 mM in DMSO (Free Base); 100 mg/mL in Water (2HCl Salt) |
| Comparator Or Baseline | Standard lipophilic TKIs (often strictly requiring DMSO/organic solvents) |
| Quantified Difference | Enables highly concentrated aqueous dosing without organic co-solvents |
| Conditions | Standard laboratory solvent preparation |
Simplifies in vivo dosing formulations and reduces vehicle-related toxicities or artifacts in sensitive biological assays.
Due to its high selectivity for VEGFRs over PDGFR and c-Kit, Vatalanib is the optimal benchmark compound for HUVEC proliferation and tube formation assays where strict isolation of the VEGF-driven angiogenic axis is required without confounding pericyte interference [1].
Because it does not directly kill non-VEGF expressing cells at standard doses, Vatalanib is highly suitable for studying tumor microenvironment and stromal interactions in vivo. Its excellent aqueous solubility as a salt form allows for simple, vehicle-artifact-free dosing in animal models [1].
Vatalanib serves as a critical reference standard in commercial kinase profiling panels—acting as a positive control for VEGFR-1/2/3 inhibition and a negative control for PDGFR, EGFR, and Raf pathways, ensuring the calibration and accuracy of broad-spectrum screening assays [2].